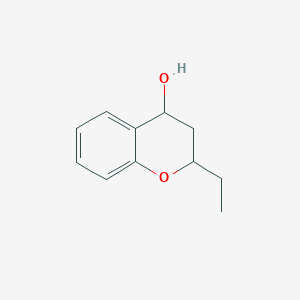
2-Ethyl-4-chromanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Ethyl-4-chromanol is an organic compound with the molecular formula C11H14O2. It belongs to the class of chromanols, which are derivatives of chromane. Chromanols are known for their diverse biological activities and are often found in natural products such as vitamin E (tocopherol) and flavonoids .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of 2-Ethyl-4-chromanol can be achieved through several synthetic routes. One common method involves the reduction of dihydrocoumarins using aluminum hydrides . Another approach is the titanocene-catalyzed reduction of dihydrocoumarin . Additionally, double reduction of coumarins into chromanols and intramolecular lactolization are also employed .
Industrial Production Methods
Industrial production methods for chromanol derivatives often involve optically active reduction techniques. These methods are advantageous as they do not require severe reaction conditions or dangerous reagents, making them suitable for mass production with high manufacturing yields .
Analyse Des Réactions Chimiques
Types of Reactions
2-Ethyl-4-chromanol undergoes various types of chemical reactions, including:
Oxidation: Conversion to chromanone derivatives.
Reduction: Formation of chromane derivatives.
Substitution: Formation of acetals and other substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include aluminum hydrides for reduction, organoboronic acids for asymmetric reactions, and transition metal catalysts for various addition reactions .
Major Products Formed
The major products formed from these reactions include chromanone derivatives, chromane derivatives, and various substituted chromanols .
Applications De Recherche Scientifique
2-Ethyl-4-chromanol has a wide range of scientific research applications:
Chemistry: Used as intermediates in the synthesis of natural products and biologically active compounds.
Biology: Studied for its antioxidant and antibacterial properties.
Medicine: Potential therapeutic applications due to its anti-inflammatory and anti-carcinogenic activities.
Industry: Used in the development of pharmaceuticals and other chemical products.
Mécanisme D'action
The mechanism of action of 2-Ethyl-4-chromanol involves its interaction with various molecular targets and pathways. It is known to bind or interfere with several molecular targets, including 5-lipoxygenase, nuclear receptors, and the nuclear-factor “kappa-light-chain-enhancer” of activated B-cells (NFκB) pathway . These interactions result in the modulation of enzyme activities, cellular receptor binding, mitochondrial function, and gene expression .
Comparaison Avec Des Composés Similaires
2-Ethyl-4-chromanol can be compared with other similar compounds such as:
6-Hydroxy-chromanols: Derived from a 2-methyl-3,4-dihydro-2H-chromen-6-ol structure.
6-Hydroxy-chromenols: Derived from 2-methyl-2H-chromen-6-ol.
These compounds share similar structural frameworks but differ in their specific biological activities and applications. The uniqueness of this compound lies in its specific molecular interactions and the resulting biological effects .
Propriétés
Numéro CAS |
1481-94-3 |
|---|---|
Formule moléculaire |
C11H14O2 |
Poids moléculaire |
178.23 g/mol |
Nom IUPAC |
2-ethyl-3,4-dihydro-2H-chromen-4-ol |
InChI |
InChI=1S/C11H14O2/c1-2-8-7-10(12)9-5-3-4-6-11(9)13-8/h3-6,8,10,12H,2,7H2,1H3 |
Clé InChI |
IOYMHUMHEGERFJ-UHFFFAOYSA-N |
SMILES canonique |
CCC1CC(C2=CC=CC=C2O1)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



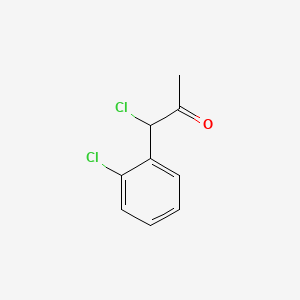
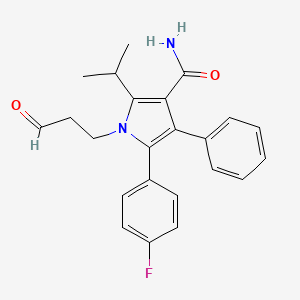
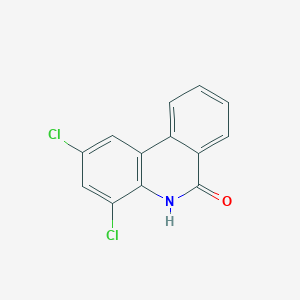
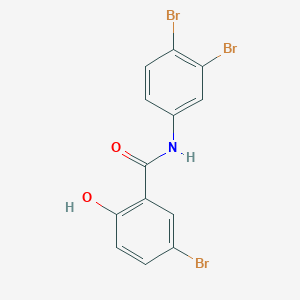






![6-amino-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile](/img/structure/B13998943.png)


